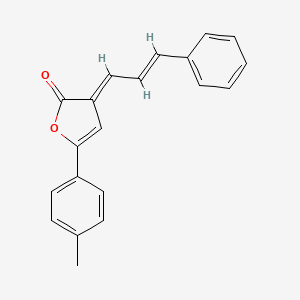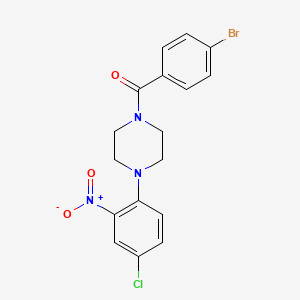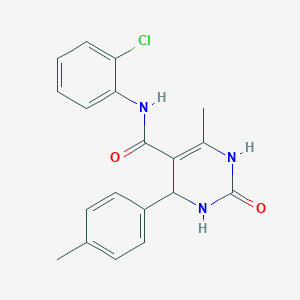
5-(4-methylphenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methylphenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanone, also known as Methyl syringate, is a naturally occurring compound found in many plants, including grapes, strawberries, and blackcurrants. It has been found to possess several biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 5-(4-methylphenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanone syringate is not fully understood, but it is thought to work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It has also been shown to induce the expression of antioxidant enzymes, which help to reduce oxidative stress in cells.
Biochemical and physiological effects:
This compound syringate has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound syringate has been found to have neuroprotective effects, which make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-methylphenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanone syringate in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and use compared to synthetic compounds. Additionally, this compound syringate has been found to have low toxicity, which makes it safe for use in lab experiments. However, one of the limitations of using this compound syringate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 5-(4-methylphenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanone syringate. One area of research is to further investigate its mechanism of action, which will help to better understand its effects and potential uses. Another area of research is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound syringate could be used in combination with other compounds to enhance its effects and increase its potential uses. Overall, this compound syringate has shown great potential for use in various applications, and further research is needed to fully understand its effects and potential uses.
Synthesemethoden
5-(4-methylphenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanone syringate can be synthesized by the reaction of syringic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of 60-70°C for several hours, and the product is then purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-methylphenyl)-3-(3-phenyl-2-propen-1-ylidene)-2(3H)-furanone syringate has been extensively studied for its biological activities, and several research studies have demonstrated its potential use in various applications. It has been found to possess anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoporosis. It has also been shown to have antioxidant properties, which make it useful in the prevention of oxidative stress-related diseases such as cancer and cardiovascular diseases. Additionally, this compound syringate has been found to possess antimicrobial properties, which make it useful in the treatment of bacterial and fungal infections.
Eigenschaften
IUPAC Name |
(3E)-5-(4-methylphenyl)-3-[(E)-3-phenylprop-2-enylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-15-10-12-17(13-11-15)19-14-18(20(21)22-19)9-5-8-16-6-3-2-4-7-16/h2-14H,1H3/b8-5+,18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPRVFDVZDZMJF-HYZSBJHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=CC3=CC=CC=C3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C=C\C3=CC=CC=C3)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-1-[(2-hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5118929.png)

![butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5118946.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5118957.png)



![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5118977.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5118985.png)
![3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5119001.png)

![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5119025.png)